ethyl 4-{4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-[N’-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[N’-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde.
Hydrazinecarbonylation: The benzothiazole derivative is then reacted with hydrazine to form the hydrazinecarbonyl group.
Sulfonylation: The intermediate is sulfonylated using a sulfonyl chloride derivative to introduce the benzenesulfonyl group.
Piperazine Carboxylation: Finally, the piperazine ring is introduced and carboxylated using ethyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[N’-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 4-{4-[N’-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound can be used in studies to understand the interactions between benzothiazole derivatives and biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[N’-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have been studied for their antibacterial properties.
Benzothiazole Derivatives: Various benzothiazole derivatives are known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Uniqueness
Ethyl 4-{4-[N’-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to its combination of a benzothiazole moiety, a piperazine ring, and a sulfonyl group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S2/c1-3-32-22(29)26-11-13-27(14-12-26)34(30,31)17-9-7-16(8-10-17)20(28)24-25-21-23-19-15(2)5-4-6-18(19)33-21/h4-10H,3,11-14H2,1-2H3,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBQISVXSOJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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